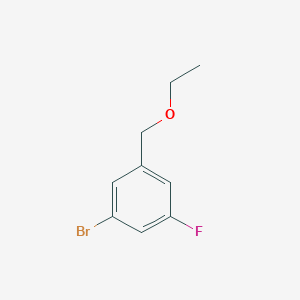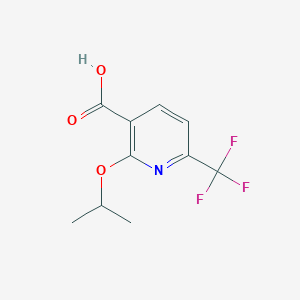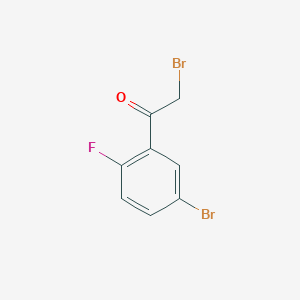
8-Bromo-2,5-dichloroquinoline
Übersicht
Beschreibung
8-Bromo-2,5-dichloroquinoline is an organic compound with the molecular weight of 276.95 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 8-Bromo-2,5-dichloroquinoline is represented by the InChI code1S/C9H4BrCl2N/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H . This indicates that the compound has a quinoline core structure with bromine and chlorine substituents. Physical And Chemical Properties Analysis
8-Bromo-2,5-dichloroquinoline is a powder at room temperature . The compound’s molecular weight is 276.95 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Phthalonitriles
8-Bromo-2,5-dichloroquinoline is used in the synthesis of novel phthalonitriles, which are precursors to phthalocyanines . These compounds have significant importance due to their application in dye-sensitized solar cells, as organic semiconductors, and in non-linear optics.
Antimicrobial and Antibacterial Agents
The bromo and chloro substituents on the quinoline nucleus enhance the antimicrobial and antibacterial properties of the compound . This makes it a valuable scaffold for developing new drugs to combat resistant strains of bacteria and other microorganisms.
Antimalarial Activity
Quinoline derivatives have a long history of use in antimalarial drugs. The presence of bromo and chloro groups can potentially improve the efficacy of quinoline-based antimalarials, making 8-Bromo-2,5-dichloroquinoline a candidate for the synthesis of new antimalarial agents .
Anticancer Research
Compounds containing the quinoline moiety, such as 8-Bromo-2,5-dichloroquinoline, are explored for their anticancer activities. They can act as kinase inhibitors or intercalating agents that interfere with DNA replication in cancer cells .
Chemical Synthesis and Drug Design
This compound serves as a building block in chemical synthesis and drug design due to its reactive sites, which allow for further functionalization . It’s particularly useful in the synthesis of complex organic molecules with potential therapeutic applications.
Material Science
In material science, 8-Bromo-2,5-dichloroquinoline can be used to modify the properties of materials, such as enhancing the thermal stability of polymers or creating new types of light-emitting diodes (LEDs) .
Safety and Hazards
8-Bromo-2,5-dichloroquinoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
8-bromo-2,5-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNMCLYXFGOVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,5-dichloroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)


![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)



![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)


amine](/img/structure/B1380258.png)